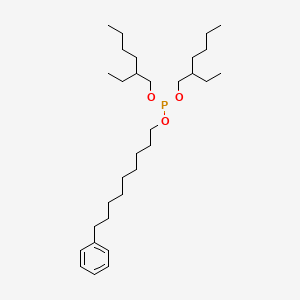
Bis(2-ethylhexyl) nonylphenyl phosphite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-ethylhexyl) nonylphenyl phosphite: is an organophosphorus compound with the molecular formula C31H57O3P . It is widely used as an antioxidant and stabilizer in various industrial applications, particularly in the production of plastics and polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of bis(2-ethylhexyl) nonylphenyl phosphite typically involves the reaction of nonylphenol with phosphorus trichloride, followed by esterification with 2-ethylhexanol. The reaction conditions often include:
Temperature: 40-70°C
Catalyst: Acidic or basic catalysts
Reaction Time: Several hours to ensure complete esterification.
Industrial Production Methods: : In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pressure, and reactant concentrations is maintained to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: : Bis(2-ethylhexyl) nonylphenyl phosphite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphates.
Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid derivatives.
Substitution: It can participate in substitution reactions where the nonylphenyl group is replaced by other functional groups
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Substitution Reagents: Halogenated compounds, alkylating agents
Major Products
Phosphates: Formed through oxidation.
Phosphoric Acid Derivatives: Formed through hydrolysis
Scientific Research Applications
Chemistry
Antioxidant: Used as an antioxidant in the stabilization of polymers and plastics to prevent degradation due to heat and light.
Biology
Chemical Warfare Simulant: Investigated for its reactions with ionic liquids in the study of chemical warfare agents.
Medicine
Drug Delivery: Potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry
Plasticizer: Used as a plasticizer in the production of flexible plastics.
Lubricant Additive: Enhances the performance of lubricants by providing antioxidant properties.
Mechanism of Action
Mechanism: : Bis(2-ethylhexyl) nonylphenyl phosphite exerts its effects primarily through its antioxidant properties. It scavenges free radicals and reactive oxygen species, thereby preventing the oxidative degradation of polymers and other materials .
Molecular Targets and Pathways
Free Radicals: Targets and neutralizes free radicals.
Reactive Oxygen Species: Interacts with reactive oxygen species to prevent oxidative damage.
Comparison with Similar Compounds
Similar Compounds
- Bis(2-ethylhexyl) phosphite
- Bis(2-ethylhexyl) phosphate
- Di-2-ethylhexyl phosphite
- Di-2-ethylhexyl hydrogen phosphite .
Uniqueness: : Bis(2-ethylhexyl) nonylphenyl phosphite is unique due to its combination of nonylphenyl and 2-ethylhexyl groups, which provide enhanced antioxidant properties and stability compared to other similar compounds .
Properties
CAS No. |
67859-74-9 |
|---|---|
Molecular Formula |
C31H57O3P |
Molecular Weight |
508.8 g/mol |
IUPAC Name |
bis(2-ethylhexyl) 9-phenylnonyl phosphite |
InChI |
InChI=1S/C31H57O3P/c1-5-9-21-29(7-3)27-33-35(34-28-30(8-4)22-10-6-2)32-26-20-15-13-11-12-14-17-23-31-24-18-16-19-25-31/h16,18-19,24-25,29-30H,5-15,17,20-23,26-28H2,1-4H3 |
InChI Key |
QTPFGULQDYEEOK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COP(OCCCCCCCCCC1=CC=CC=C1)OCC(CC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















